An In-Depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f]thiazepine
An In-Depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f]thiazepine
An In-Depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine
Abstract
This technical guide provides a comprehensive, in-depth analysis of the synthetic pathways leading to 11-Chlorodibenzo[b,f][1][2]thiazepine. This compound is a pivotal intermediate in the pharmaceutical industry, most notably for the manufacturing of the atypical antipsychotic drug, Quetiapine.[3][4][5] We will dissect the primary synthetic strategies, focusing on the critical transformation of the lactam precursor, Dibenzo[b,f][1][2]thiazepine-11(10H)-one, into the target imino chloride. This guide emphasizes the causality behind experimental choices, compares established protocols, and provides detailed, field-proven methodologies suitable for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
11-Chlorodibenzo[b,f][1][2]thiazepine is the activated precursor for the nucleophilic substitution reaction that typically introduces the piperazine side chain in the final steps of Quetiapine synthesis.[5] The core of its synthesis lies in a robust and high-yield chlorination of its corresponding lactam, Dibenzo[b,f][1][2]thiazepine-11(10H)-one. Therefore, an effective synthesis of this key intermediate requires mastery of two distinct stages:
-
Assembly of the Tricyclic Lactam Core: The construction of Dibenzo[b,f][1][2]thiazepine-11(10H)-one.
-
Chlorination of the Lactam: The conversion of the lactam's carbonyl group into an imino chloride.
This guide will first detail the final chlorination step, as the choice of method here often dictates the purity requirements of the preceding steps. Subsequently, we will explore the multi-step synthesis of the lactam precursor itself.
The Core Directive: Chlorination of Dibenzo[b,f][1][2]thiazepine-11(10H)-one
The conversion of the C-11 carbonyl of the lactam to a chloro group transforms the relatively unreactive cyclic amide into a highly reactive imino chloride, primed for nucleophilic attack. Two principal methodologies dominate this critical transformation.
Method A: The Phosphorus Oxychloride (POCl₃) Route
Phosphorus oxychloride is a classical and powerful reagent for this type of deoxygenative chlorination.[6][7] Its efficacy stems from its ability to act as both a chlorinating and dehydrating agent.
Causality and Mechanism: The reaction is typically performed in the presence of an organic base, such as N,N-dimethylaniline or N-methylmorpholine.[8][9] The base serves a dual purpose: it can catalyze the reaction and neutralize the hydrogen chloride (HCl) byproduct that is generated, driving the equilibrium towards the product. The mechanism involves the initial activation of the lactam oxygen by phosphorylation, followed by intramolecular attack and subsequent elimination to form the imino chloride.
Method B: The Vilsmeier Reagent Route
Concerns over the toxicity, harsh reaction conditions, and environmental impact of phosphorus-based reagents have led to the development of milder and more efficient alternatives.[4] The use of a Vilsmeier reagent, generated in situ, is a prime example.[4]
Causality and Mechanism: The Vilsmeier reagent, a chloromethyleneiminium salt, is typically formed by the reaction of N,N-dimethylformamide (DMF) with an acid chloride like phosgene, oxalyl chloride, or, more safely, bis(trichloromethyl)carbonate (BTC or triphosgene).[4][10][11] This electrophilic reagent readily activates the lactam carbonyl oxygen, facilitating a similar substitution-elimination sequence as the POCl₃ method but often under milder temperature conditions and with simpler work-up procedures, leading to high yields and purity.[4] This approach avoids the use of highly toxic reagents like thionyl chloride and oxalyl chloride directly in the main reaction vessel.[4]
Experimental Protocols: Chlorination Methodologies
The following protocols represent validated, step-by-step procedures for the synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine from its lactam precursor.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from established literature procedures.[8][12]
-
Setup: Charge a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet with Dibenzo[b,f][1][2]thiazepine-11(10H)-one (1.0 eq.).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~15 eq.), which often serves as both reagent and solvent, followed by the slow addition of N,N-dimethylaniline (0.6 eq.).[8]
-
Reaction: Heat the suspension to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting lactam is consumed (typically 6 hours).[8]
-
Work-up: Allow the resulting solution to cool to room temperature. Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., toluene).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Chlorination using Vilsmeier Reagent (BTC/DMF)
This protocol is based on a safer, high-yield method using triphosgene.[4]
-
Setup: To a three-neck flask equipped with a thermometer, mechanical stirrer, and nitrogen inlet, add Dibenzo[b,f][1][2]thiazepine-11(10H)-one (1.0 eq.), bis(trichloromethyl)carbonate (BTC, 0.67 eq.), and anhydrous toluene.
-
Reagent Addition: Add N,N-dimethylformamide (DMF, 0.1 eq.) to the suspension. The DMF reacts with BTC to form the Vilsmeier reagent in situ.
-
Reaction: Heat the mixture to 90°C and maintain for approximately 4 hours, monitoring by TLC.[4]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain a viscous liquid.[4]
-
Purification: Recrystallize the crude product from a toluene/petroleum ether solvent system. Filter the resulting solid, wash with petroleum ether, and dry to obtain the pure 11-Chlorodibenzo[b,f][1][2]thiazepine as a white solid.[4]
Data Presentation and Method Comparison
| Parameter | Method A: POCl₃ | Method B: Vilsmeier (BTC/DMF) | Rationale / Field Insight |
| Primary Reagent | Phosphorus Oxychloride (POCl₃) | Bis(trichloromethyl)carbonate (BTC) / DMF | The Vilsmeier method avoids phosphorus-based reagents, reducing environmental impact and simplifying waste disposal. |
| Catalyst/Base | N,N-Dimethylaniline | N,N-Dimethylformamide (reagent) | DMF is a reactant in the Vilsmeier formation, not just a catalyst, making the stoichiometry critical. |
| Solvent | POCl₃ (excess) or Toluene | Toluene | Using toluene as a solvent in the Vilsmeier method allows for more precise temperature control compared to refluxing neat POCl₃. |
| Temperature | Reflux (~110-150°C) | 70-112°C[4] | The lower temperature of the Vilsmeier route often leads to a cleaner reaction profile with fewer side products. |
| Typical Yield | Variable, often requires careful work-up | High (90-92%)[4] | The milder conditions and simpler purification of the Vilsmeier method generally contribute to higher isolated yields. |
| Safety/Handling | POCl₃ is highly corrosive and reacts violently with water. | BTC is a solid source of phosgene and requires careful handling, but is generally considered safer than gaseous phosgene. | The Vilsmeier approach is often preferred for industrial scale-up due to improved safety and milder conditions.[4] |
Synthesis of the Lactam Precursor: A Multi-Step Approach
The synthesis of the Dibenzo[b,f][1][2]thiazepine-11(10H)-one core is a classic example of heterocyclic chemistry, typically proceeding through a three-step sequence.
Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid
Core Chemistry: This step is an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution that forms a C-S bond.[1][2][13] Rationale: 2,2'-Dithiosalicylic acid is reacted with an activated aryl halide, 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on the aryl halide is crucial as it activates the ring towards nucleophilic attack by the thiolate anion, which is formed in situ from the dithiosalicylic acid under basic conditions.[1][14]
Experimental Protocol (Adapted from[14][15]):
-
In a suitable reactor, dissolve 2,2'-dithiosalicylic acid (1.0 eq.) and sodium hydroxide (~4.0 eq.) in water. The base cleaves the disulfide bond to generate the thiolate nucleophile.
-
Add 1-chloro-2-nitrobenzene (~2.0 eq.) to the solution.
-
The reaction may be facilitated by a reducing agent like zinc powder and is heated to reflux for several hours.[15]
-
Upon completion, the mixture is cooled, and unreacted 1-chloro-2-nitrobenzene is removed by extraction with an organic solvent like toluene.
-
The aqueous layer containing the product salt is then acidified (e.g., with HCl), causing the 2-((2-nitrophenyl)thio)benzoic acid to precipitate.
-
The solid is collected by filtration, washed, and dried.
Step 2: Reduction to 2-((2-Aminophenyl)thio)benzoic Acid
Core Chemistry: This is a standard nitro-to-amine reduction. Rationale: The nitro group must be reduced to a primary amine to enable the final intramolecular cyclization. Several methods are effective, with the choice often depending on scale, cost, and environmental considerations. Common reagents include tin(II) chloride in acid, catalytic hydrogenation (e.g., with Raney Nickel), or, for a more cost-effective industrial process, iron powder in the presence of an acid or ammonium chloride.[14][16][17]
Experimental Protocol (Using SnCl₂/HCl, adapted from[14]):
-
Suspend 2-((2-nitrophenyl)thio)benzoic acid (1.0 eq.) in a suitable solvent such as ethanol.
-
Add a solution of Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid to the suspension.
-
Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.
-
After completion, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield 2-((2-aminophenyl)thio)benzoic acid.
Step 3: Intramolecular Cyclization to the Lactam
Core Chemistry: This is a thermal, acid-catalyzed dehydration reaction forming an amide bond (lactamization). Rationale: Heating 2-((2-aminophenyl)thio)benzoic acid removes a molecule of water between the carboxylic acid and the amine to form the seven-membered thiazepinone ring. This reaction is often promoted by a strong dehydrating agent like polyphosphoric acid (PPA), which acts as both a catalyst and a solvent.[17]
Experimental Protocol (Using PPA, adapted from[17]):
-
Slowly add 2-((2-aminophenyl)thio)benzoic acid (1.0 eq.) to polyphosphoric acid (PPA) at approximately 65°C with stirring.
-
Heat the reaction mixture to 100-105°C for 6-8 hours.[17]
-
Cool the mixture to about 80°C and then carefully pour it into ice-cold water.
-
The solid product, Dibenzo[b,f][1][2]thiazepine-11(10H)-one, precipitates out.
-
Collect the solid by filtration, wash with water and a small amount of a solvent like acetone, and dry to obtain the pure lactam with a typical yield of 99%.[17]
Visualized Synthesis Pathways
Overall Synthesis Workflow
The following diagram illustrates the complete, multi-step synthesis from commercially available starting materials to the final target compound.
Caption: Comparative workflow for chlorination methodologies.
Conclusion
The synthesis of 11-Chlorodibenzo[b,f]\t[1][2]hiazepine is a well-established process that hinges on the successful execution of two key stages: the formation of the tricyclic lactam and its subsequent chlorination. While classical methods utilizing phosphorus oxychloride are effective, modern approaches favoring Vilsmeier reagents offer significant advantages in terms of safety, reaction mildness, and yield. The preceding multi-step synthesis of the lactam precursor, involving an Ullmann condensation, nitro reduction, and acid-catalyzed cyclization, provides a robust foundation for producing the necessary starting material. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers and development professionals to confidently and efficiently produce this critical pharmaceutical intermediate.
References
-
Kandula, V. R. (n.d.). 331 FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Dr. Reddys Laboratories Ltd. Retrieved from [Link]
-
An efficient one pot synthesis of Dibenzo [b, f] [1][2]thiazepin-11[10H]-one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. (n.d.). TSI Journals. Retrieved from [Link]
-
Synthesis of (c) 11-Chloro-dibenzo[b,f]t[1][2]hiazepine. (n.d.). PrepChem.com. Retrieved from [Link]
-
An Improved Profess For Synthesis Of Dibenzo-[B,F]-[1][2]Thiazepine-11-(10H)-One. (n.d.). ijps.org. Retrieved from [Link]
- Process for the synthesis of quetiapine. (2010). Google Patents.
- Process for the synthesis of quetiapine. (2013). Google Patents.
-
Preparation method of 11-chlorodibenzo[b,f]t[1][2]hiazepine in presence of Vilsmeier reagent. (2014). Google Patents. Retrieved from
-
METHOD OF PREPARING 10H-DIBENZO[b,f]T[1][2]HIAZEPIN-11-ONE. (2007). Google Patents. Retrieved from
-
Rezaei, M., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies. Retrieved from [Link]
-
Synthesis of dibenzo[b,f]t[1][2]hiazepin-11(10H)-ones via Smiles rearrangement. (2013). ResearchGate. Retrieved from [Link]
-
Zhao, Y., et al. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f]t[1][2]hiazepin-11(10H)-ones via Smiles rearrangement. ACS Combinatorial Science. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
An efficient one pot synthesis of Dibenzo [b, f] [1][2]thiazepin-11[10H]. (n.d.). TSI Journals. Retrieved from [Link]
- Process for the preparation of 2-arylthiobenzoic acids. (1990). Google Patents.
-
Method for producing 11-chlorodibenzo[b,f]t[1][2]hiazepine. (2010). Google Patents. Retrieved from
- Synthesis of vilsmeier haack reagent from di (trichlo-romethyl) carbonate for chlorination reaction. (2007). Google Patents.
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Retrieved from [Link]
-
Vilsmeier reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Ali, T. E., & Abdel-Kariem, S. M. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. International Journal of Materials and Chemistry. Retrieved from [Link]
-
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. (2021). ResearchGate. Retrieved from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). National Institutes of Health. Retrieved from [Link]
-
How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Retrieved from [Link]
-
2-((2-Aminophenyl)thio)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. (2006). PubMed. Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. Retrieved from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemmethod.com [chemmethod.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. WO2010085976A1 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 10. WO2007026377A2 - Synthesis of vilsmeier haack reagent from di (trichlo-romethyl) carbonate for chlorination reaction. - Google Patents [patents.google.com]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 12. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. sphinxsai.com [sphinxsai.com]




